![molecular formula C24H43N B039032 4-Octadecylaniline CAS No. 114235-67-5](/img/structure/B39032.png)
4-Octadecylaniline
Overview
Description
4-Octadecylaniline is an organic compound with the linear formula CH3(CH2)17C6H4NH2 . It has a molecular weight of 345.60 . It is used in the fabrication of alternate-layer Langmuir-Blodgett (LB) films .
Molecular Structure Analysis
The molecular structure of 4-Octadecylaniline is represented by the SMILES string CCCCCCCCCCCCCCCCCCc1ccc(N)cc1
. This indicates that the molecule consists of a long alkyl chain (18 carbons) attached to an aniline group.
Physical And Chemical Properties Analysis
4-Octadecylaniline has a boiling point of 240-245 °C at 0.4 mmHg and a melting point of 59-63 °C . It is a solid at room temperature .
Scientific Research Applications
Fabrication of Langmuir-Blodgett (LB) Films
4-Octadecylaniline has been used in the fabrication of alternate-layer Langmuir-Blodgett (LB) films . LB films are a class of thin films which consist of an organized array of molecules. They are used in various fields such as electronics, optoelectronics, and biophysics.
Pyroelectric Activity Assessment
In addition to the fabrication of LB films, 4-Octadecylaniline has also been used to assess pyroelectric activity in these films . Pyroelectricity is the ability of certain materials to generate a temporary voltage when they are heated or cooled. This property is used in infrared sensors, laser systems, and other applications.
Safety and Hazards
4-Octadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is a long-chain aniline derivative, and its interactions with biological targets are likely to be influenced by its lipophilic alkyl chain and the presence of the aniline group .
Mode of Action
It has been used in the fabrication of alternate-layer langmuir-blodgett (lb) films, suggesting that it may interact with lipid membranes or other hydrophobic targets . The aniline group could potentially undergo various chemical reactions, contributing to its biological activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Octadecylaniline are not well-studied. Its long alkyl chain suggests it may have good lipid solubility, potentially influencing its absorption and distribution. The aniline group could be subject to metabolic transformations .
Result of Action
Its use in the fabrication of LB films suggests it may influence membrane properties or functions
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-Octadecylaniline. Its long alkyl chain might interact with other hydrophobic substances, and its aniline group could be sensitive to changes in pH .
properties
IUPAC Name |
4-octadecylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRTYBGROAGVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393672 | |
Record name | 4-Octadecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octadecylaniline | |
CAS RN |
114235-67-5 | |
Record name | 4-Octadecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-octadecylaniline suitable for creating pyroelectric Langmuir-Blodgett films?
A1: 4-Octadecylaniline, when alternated with 22-tricosenoic acid in LB films, contributes to a high pyroelectric coefficient. This is attributed to the specific inter-layer bonding between these molecules, as revealed by infrared spectroscopy []. The long alkyl chain in 4-octadecylaniline likely promotes organized packing within the film, while the terminal amine group can interact with the carboxylic acid group of 22-tricosenoic acid, potentially through hydrogen bonding, influencing the overall dipole moment and thus pyroelectric properties.
Q2: How does the choice of substrate affect the pyroelectric performance of LB films containing 4-octadecylaniline?
A2: The research indicates that the substrate can negatively impact the responsivity of LB film devices. Furthermore, studies using different substrate materials revealed a significant piezoelectrically induced secondary effect on the overall pyroelectric coefficient, especially at temperatures around 250 K []. This suggests that mechanical strain at the film-substrate interface, influenced by substrate properties, can impact the film's electrical response to temperature changes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.